molecular formula C₉H₁₈O₂ B1144541 4-(1-Ethoxyethoxy)-2-methyl-1-butene CAS No. 261378-88-5

4-(1-Ethoxyethoxy)-2-methyl-1-butene

Cat. No.: B1144541
CAS No.: 261378-88-5
M. Wt: 158.24
InChI Key:
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Description

4-(1-Ethoxyethoxy)-2-methyl-1-butene is an organic compound with the molecular formula C9H18O2 It is a non-cyclic ether with two oxygen atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxyethoxy)-2-methyl-1-butene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethyl-1,5-hexadiene with ethylene oxide under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent addition to the diene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can enhance the reaction rate and selectivity, making the process more economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethoxy)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, where reagents like sodium hydride or lithium aluminum hydride can replace the oxygen with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated ethers

    Substitution: Various substituted ethers depending on the nucleophile used

Scientific Research Applications

4-(1-Ethoxyethoxy)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethoxy)-2-methyl-1-butene involves its interaction with molecular targets through its ether oxygen atoms and double bond. These functional groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules, influencing their activity and stability. The compound’s ability to form stable complexes with drugs and other bioactive molecules makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylnonane: A saturated hydrocarbon with similar carbon chain length but lacking the ether oxygen atoms and double bond.

    2,6-Dimethyl-1,5-hexadiene: A diene with a similar carbon backbone but without the ether oxygen atoms.

Uniqueness

4-(1-Ethoxyethoxy)-2-methyl-1-butene is unique due to its combination of ether oxygen atoms and a double bond within a non-cyclic structure. This combination imparts distinct chemical reactivity and potential for forming stable complexes with various molecules, making it valuable in both research and industrial applications.

Properties

IUPAC Name

4-(1-ethoxyethoxy)-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-10-9(4)11-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHPTMKATFLAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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